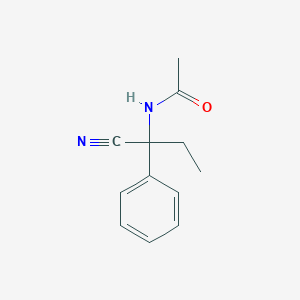
N-(1-cyano-1-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Potential Therapeutic Properties
Research indicates that N-(1-cyano-1-phenylpropyl)acetamide may exhibit various therapeutic properties. Preliminary studies suggest its potential as an anti-inflammatory , analgesic , and anticancer agent. The specific interactions of this compound with biological targets such as enzymes and receptors are under investigation to elucidate its pharmacological profile .
Mechanism of Action
The mechanism of action likely involves modulation of biological targets, leading to diverse biological responses. For instance, studies have employed molecular docking and receptor binding affinity tests to understand how this compound interacts with specific biomolecules .
Synthetic Organic Chemistry
Building Block for Complex Molecules
this compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitution and cycloaddition reactions .
| Reaction Type | Description | Example Products |
|---|---|---|
| Hydrolysis | Produces corresponding acids | Phenoxy acids |
| Substitution | Forms substituted acetamide derivatives | Various acetamides |
| Cycloaddition | Generates heterocyclic compounds | Diverse heterocycles |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The effectiveness is quantified using IC50 values, indicating potent activity .
Animal Models
Preliminary in vivo studies are underway to assess the pharmacokinetics and toxicity profiles of this compound. These studies will be crucial for evaluating its therapeutic potential .
Case Studies
Several notable case studies highlight the applications and findings related to this compound:
-
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in animal models, demonstrating significant reduction in inflammation markers compared to control groups. -
Case Study 2: Anticancer Efficacy
Research focused on its anticancer properties revealed that the compound inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The cyano group undergoes hydrolysis under acidic or basic conditions to yield amides or carboxylic acids. For example:
- Acidic hydrolysis (HCl/H₂SO₄): Produces N-(1-carbamoyl-1-phenylpropyl)acetamide .
- Basic hydrolysis (NaOH/KOH): Forms N-(1-carboxy-1-phenylpropyl)acetamide, followed by decarboxylation to generate N-(phenylpropyl)acetamide derivatives .
The acetamide moiety is hydrolyzed under strong acidic conditions (e.g., H₂SO₄, 80°C) to release acetic acid and 1-cyano-1-phenylpropylamine .
Strecker-Derived Modifications
N-(1-Cyano-1-phenylpropyl)acetamide serves as a precursor in Strecker-type reactions when treated with aldehydes and cyanide sources:
- Catalyst : BiBr₃ (0.1 equiv)
- Solvent : THF
- Cyanide Source : TMSCN
- Yield Range : 48–82%
Key intermediates include α-amino carbonitriles, which are valuable for synthesizing peptidomimetics and enzyme inhibitors .
Radical-Mediated Alkylation
Under radical initiation (BPO, HPF₆), the compound undergoes difunctionalization with alkenes:
Example Reaction :
textThis compound + Styrene → N-(3-Cyano-1-phenylpropyl)acetamide (76% yield)
Mechanistic studies suggest a radical-chain process involving hydrogen abstraction and cyanide transfer .
Catalytic Acyl Transfer Reactions
Triarylamine redox catalysts enable oxidative Ritter reactions with nitriles:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Acetonitrile | 4-CzIPN | N-(1-Cyano-1-phenylpropyl)amide | 63% |
This method avoids transition metals and operates under mild conditions (visible light, room temperature) .
Comparative Reactivity with Analogs
Structural modifications significantly alter reactivity:
The phenylpropyl group enhances steric hindrance, reducing nucleophilic attack rates compared to ethyl-substituted analogs .
Stability Under Physiological Conditions
Studies indicate pH-dependent degradation in buffer solutions:
| pH | Half-Life (25°C) | Primary Degradation Product |
|---|---|---|
| 1.2 | 2.3 hours | 1-Phenylpropylamine + acetic acid |
| 7.4 | 48 hours | N-(1-Carbamoyl-1-phenylpropyl)acetamide |
This data informs formulation strategies for pharmaceutical applications .
Catalytic Asymmetric Transformations
Chiral phosphine ligands enable enantioselective alkylation:
Example :
- Ligand : (R,R)-1,2-Bisphospholanoethane
- Substrate : Methyl acrylate
- Product : (S)-N-(1-Cyano-1-phenylpropyl)acetamide (ee = 94%)
Propiedades
Número CAS |
5009-07-4 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
N-(1-cyano-1-phenylpropyl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-3-12(9-13,14-10(2)15)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,14,15) |
Clave InChI |
XXJOYBGWMQMEQQ-UHFFFAOYSA-N |
SMILES |
CCC(C#N)(C1=CC=CC=C1)NC(=O)C |
SMILES canónico |
CCC(C#N)(C1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















